molecular formula C11H12S B098592 2,5,7-Trimethyl-1-benzothiophene CAS No. 16587-65-8

2,5,7-Trimethyl-1-benzothiophene

Cat. No.: B098592
CAS No.: 16587-65-8
M. Wt: 176.28 g/mol
InChI Key: PNEAISMECMOVFA-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-1-benzothiophene is an organosulfur compound with the molecular formula C11H12S. It belongs to the benzothiophene family, which is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. This compound is notable for its three methyl groups attached at the 2, 5, and 7 positions on the benzothiophene skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing benzothiophene derivatives, including 2,5,7-trimethyl-1-benzothiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic addition of sulfur atoms to arynes, followed by cyclization . Another approach involves the electrochemical promotion of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under specific electrochemical conditions .

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs transition-metal-catalyzed reactions due to their efficiency and scalability. These methods typically involve the coupling of aromatic substrates with alkynes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2,5,7-Trimethyl-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-1-benzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic ring system. These interactions can modulate various biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the functional groups present on the benzothiophene skeleton .

Comparison with Similar Compounds

  • 2,3,7-Trimethyl-1-benzothiophene
  • 2,5,6-Trimethyl-1-benzothiophene
  • 2,4,7-Trimethyl-1-benzothiophene

Comparison: 2,5,7-Trimethyl-1-benzothiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other trimethyl-substituted benzothiophenes, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

IUPAC Name

2,5,7-trimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12S/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEAISMECMOVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344952
Record name 2,5,7-Trimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-65-8
Record name 2,5,7-Trimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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